3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol
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Overview
Description
3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol is a complex organic compound featuring a unique structure that combines multiple aromatic rings and heterocyclic components. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as DMAP (4-Dimethylaminopyridine) to facilitate the reaction.
Introduction of Benzyl and Diphenyl Groups: The benzyl and diphenyl groups are introduced through nucleophilic substitution reactions, where the appropriate benzyl and diphenyl halides react with the core structure.
Attachment of the Naphthol Moiety: The final step involves the coupling of the naphthol moiety to the core structure, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: It is used in biological assays to investigate its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Pharmacological Research: The compound’s effects on cell cycle progression and apoptosis induction are of interest in pharmacological studies.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). The compound inhibits CDK2 activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their CDK2 inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These derivatives have similar biological activities and are used in similar research applications.
Uniqueness
3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol is unique due to its specific combination of benzyl, diphenyl, and naphthol moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C36H25N5O |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
3-(10-benzyl-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)naphthalen-2-ol |
InChI |
InChI=1S/C36H25N5O/c42-30-21-28-19-11-10-18-27(28)20-29(30)34-38-36-32-31(25-14-6-2-7-15-25)33(26-16-8-3-9-17-26)40(22-24-12-4-1-5-13-24)35(32)37-23-41(36)39-34/h1-21,23,42H,22H2 |
InChI Key |
GXQUDGXJEGZSLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC6=CC=CC=C6C=C5O)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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